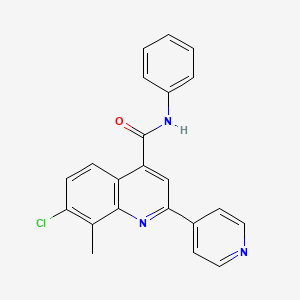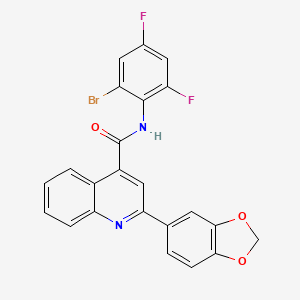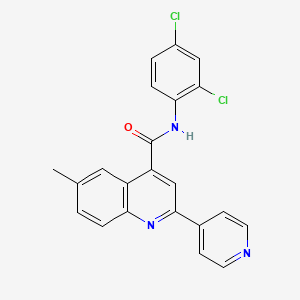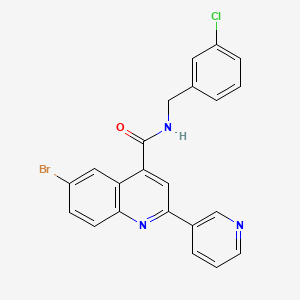
2-(5-chloro-2-thienyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(5-chloro-2-thienyl)-4-quinolinecarboxamide, also known as CTCQ, is a chemical compound that has been the subject of extensive research due to its potential therapeutic applications. CTCQ is a member of the quinoline family of compounds, which are known for their diverse range of biological activities. In
Wirkmechanismus
Target of Action
The primary targets of 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide are Prothrombin and Coagulation factor X . These proteins play a crucial role in the blood coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot.
Mode of Action
It is known to interact with its targets, prothrombin and coagulation factor x . The interaction with these targets may lead to changes in the blood coagulation cascade, potentially affecting the formation of clots.
Biochemical Pathways
The biochemical pathways affected by this compound are related to the blood coagulation cascade . The downstream effects of this interaction could include alterations in clot formation, which could have significant implications for conditions like thrombosis or bleeding disorders.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its impact on the blood coagulation cascade . By interacting with Prothrombin and Coagulation factor X, it could potentially alter the formation of clots.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide is that it exhibits potent activity against a range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide. One area of interest is the development of more potent and selective analogs of this compound that could be used as anticancer agents. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into the development of new therapies for cancer and other diseases. Finally, the safety and efficacy of this compound in humans need to be investigated in clinical trials to determine its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-2-thienyl)-4-quinolinecarboxamide has been the subject of extensive research due to its potential therapeutic applications. One of the main areas of interest is its potential as an anticancer agent. Studies have shown that this compound exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism of action for many anticancer drugs.
In addition to its anticancer properties, this compound has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of many inflammatory diseases.
Biochemische Analyse
Biochemical Properties
2-(5-chloro-2-thienyl)-4-quinolinecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases and kinases, modulating their enzymatic activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation depending on the specific enzyme involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression profiles and changes in cellular metabolism. These effects can result in varied cellular responses, including changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. Additionally, it can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and overall metabolic activity. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. These localization patterns are influenced by the compound’s chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-13-6-5-12(19-13)11-7-9(14(16)18)8-3-1-2-4-10(8)17-11/h1-7H,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJBPYXIOBOMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(acetylamino)phenyl]-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504206.png)
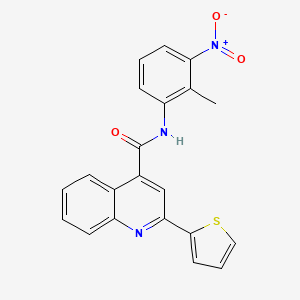
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(2,5-dimethylphenyl)quinoline](/img/structure/B3504216.png)
![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B3504223.png)
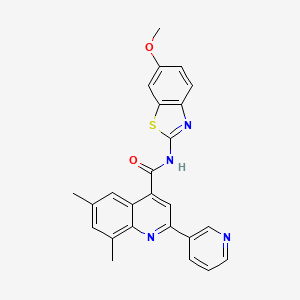
![methyl N-{[6-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B3504233.png)
![methyl 3-({[6-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B3504245.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504252.png)
![ethyl 5-acetyl-2-({[6,8-dimethyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B3504258.png)
